Cas no 823-22-3 ((R/S)-δ-Hexalactone)

(R/S)-δ-Hexalactone structure
(R/S)-δ-Hexalactone structure
(R/S)-δ-Hexalactone
823-22-3
C6H10O2
114.142402172089
MFCD00083574
39978
13204

(R/S)-δ-Hexalactone Properties

Names and Identifiers

    • delta-Hexanolactone
    • delta-Hexalactone~5-Hydroxyhexanoic acid lactone
    • 5-Methyl-Delta-Valerolactone
    • 6-methyloxan-2-one
    • HEXALACTONE, DELTA-(RG)
    • tetrahydro-6-methyl-2H-Pyran-2-one
    • &delta
    • δ-Hexalactone
    • 5-Methyl-δ-valerolactone
    • 5-Hydroxyhexanoic acid lactone
    • delta-Caprolactone
    • delta-Methyl-delta-valerolactone
    • delta-Hexalactone
    • 2H-Pyran-2-one, tetrahydro-6-methyl-
    • .delta.-Caprolactone
    • 6-Methylvalerolactone
    • 5-Hexanolide
    • .delta.-Hexalactone
    • Hexanoic acid, 5-hydroxy-, lactone
    • RZTOWFMDBDPERY-UHFFFAOYSA-N
    • .delta.-Methyl-.delta.-valerolactone
    • Hexanoic acid, .delta.-lactone
    • 5-Hexalactone
    • Hexalactone, delta-
    • hexalacto
    • Hexanoic acid, 5-hydroxy-, lactone (6CI, 7CI)
    • Tetrahydro-6-methyl-2H-pyran-2-one (ACI)
    • (RS)-δ-Hexalactone
    • (±)-5-Hexanolide
    • (±)-δ-Hexalactone
    • 6-Methyl-2H-tetrahydropyran-2-one
    • 6-Methyl-δ-valerolactone
    • 6-Methyltetrahydropyran-2-one
    • Hexanoic acid, 5-hydroxy-, δ-lactone
    • NSC 134774
    • NSC 32863
    • δ-Caprolactone
    • δ-Hexanolactone
    • δ-Hexanolide
    • δ-Methyl-δ-valerolactone
    • +Expand
    • MFCD00083574
    • RZTOWFMDBDPERY-UHFFFAOYSA-N
    • 1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
    • O=C1CCCC(C)O1
    • 80501

Computed Properties

  • 114.06808
  • 0
  • 2
  • 0
  • 114.06808
  • 8
  • 98.7
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1
  • 2
  • 0
  • 26.3

Experimental Properties

  • 1.10200
  • 26.30000
  • 1.452
  • Immiscible with water.
  • 115°C/22mmHg(lit.)
  • 18°C
  • 225 ºF
  • 3167
  • Colorless to yellowish oily liquid, with coconut oil and cream like aroma, with burnt and fruity aroma.
  • Slightly soluble in water, soluble in ether, ethanol, oil and propylene glycol.
  • 1.037

(R/S)-δ-Hexalactone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VX8-5g
δ-Hexanolactone
823-22-3 98% GC
5g
$5.00 2024-04-21
A2B Chem LLC
AB80540-5g
Delta-hexalactone
823-22-3 98% GC
5g
$5.00 2024-04-19
Aaron
AR003W5K-5g
δ-Hexanolactone
823-22-3 98%
5g
$4.00
abcr
AB126012-25 g
delta-Hexanolactone, 98%; .
823-22-3 98%
25 g
€75.80 2023-07-20
Ambeed
A782970-5g
6-Methyltetrahydro-2H-pyran-2-one
823-22-3 98% GC
5g
$6.0 2024-07-24
Chemenu
CM394134-100g
delta-Hexanolactone
823-22-3 95%+
100g
$74 2024-07-23
Enamine
EN300-29539-0.05g
6-methyloxan-2-one
823-22-3 95%
0.05g
$19.0 2023-09-06
eNovation Chemicals LLC
D964190-100g
-Hexanolactone
823-22-3 98%
100g
$235 2022-09-08
TRC
H294195-25g
(R/S)-δ-Hexalactone
823-22-3
25g
$ 138.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19274-25g
delta-Hexanolactone, 98%
823-22-3 98%
25g
¥621.00 2023-03-03

(R/S)-δ-Hexalactone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohex… Solvents: Octane ;  18 h, 120 °C
Reference
Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow Catalysis
Ji, Pengfei ; et al, Journal of the American Chemical Society, 2019, 141(37), 14878-14888

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Stannous octoate ;  2 h, 180 °C
Reference
Chemically Recyclable Thermoplastic Polyurethane Elastomers via a Cascade Ring-Opening and Step-Growth Polymerization Strategy from Bio-renewable δ-Caprolactone
Yan, Qin; et al, Macromolecules (Washington, 2022, 55(10), 3860-3868

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: 2662909-39-7 Solvents: Isopropanol ;  24 h, 30 atm, 100 °C
Reference
Efficient hydrogenation of levulinic acid catalyzed by spherical NHC-Ir assemblies with atmospheric pressure of hydrogen
Shen, Lingyun; et al, Green Chemistry, 2021, 23(14), 5037-5042

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Nickel iodide (NiI2) ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid
Reference
Barbier-type reactions of cyclic acid anhydrides and keto acids mediated by an SmI2/(NiI2-catalytic) system. Preparation of disubstituted lactones
Machrouhi, Fouzia; et al, European Journal of Organic Chemistry, 1998, (11), 2431-2436

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2111154-42-6 Solvents: Water ;  5 bar, 130 °C
Reference
Efficient Iridium Catalysts for Base-Free Hydrogenation of Levulinic Acid
Wang, S.; et al, Organometallics, 2017, 36(16), 3152-3162

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Stannous octoate ;  2 h, 130 °C
Reference
Rapid and Controlled Polymerization of Bio-sourced δ-Caprolactone toward Fully Recyclable Polyesters and Thermoplastic Elastomers
Li, Changjian; et al, Angewandte Chemie, 2022, 61(16),

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Stereoselective synthesis of δ-lactones from 5-oxoalkanals via one-pot sequential acetalization, Tishchenko reaction, and lactonization by cooperative catalysis of samarium ion and mercaptan
Hsu, Jue-Liang; et al, Journal of Organic Chemistry, 2001, 66(25), 8573-8584

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Reference
Cooperative Catalysis of Samarium Diiodide and Mercaptan in a Stereoselective One-Pot Transformation of 5-Oxopentanals into δ-Lactones
Hsu, Jue-Liang; et al, Organic Letters, 1999, 1(12), 1989-1991

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  3 min, 250 psi, 130 °C
Reference
Facile Baeyer-Villiger oxidation of cyclic ketones: conventional versus microwave-assisted approach
Randino, Rosario; et al, Tetrahedron Letters, 2015, 56(42), 5723-5726

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water ,  1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ;  3 h, 50 °C
Reference
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]
Hu, Yu-Lin; et al, RSC Advances, 2015, 5(32), 24936-24943

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Reference
Exploiting the Geminal Acylation Reaction to Produce Beta-Turn Peptidomimetic
Elliott, Christine E., 2001, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid ,  Hydrogen Catalysts: Nickel
Reference
Syntheses in the pyran series. II. The oxymethylenelactone rearrangement
Korte, Friedhelm; et al, Chemische Berichte, 1955, 88, 1676-84

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Reference
Enzymic resolution of medium-ring lactones. Synthesis of (S)-(+)-phoracantholide I
Fouque, Elie; et al, Synthesis, 1989, (9), 661-6

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Reference
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
Reference
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Toluene ;  1 h, rt
1.2 Reagents: Potassium hydroxide ,  Potassium ferricyanide Solvents: Water ;  5 h, rt
Reference
Oxidation of alcohols with nitroxyl radical under polymer-supported two-phase conditions
Kashiwagi, Yoshitomo; et al, New Journal of Chemistry, 2003, 27(11), 1545-1549

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: L-Phenylalanine, N-(4-methyl-3-sulfobenzoyl)-, sodium salt (1:1) (polystyrene-supported) Solvents: Acetonitrile ;  70 °C
Reference
Oxidation of alcohols in continuous flow with a solid phase hypervalent iodine catalyst
Bensberg, Kathrin; et al, ChemRxiv, 2023, 1, 1-6

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  1 h, 150 °C
Reference
Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diols
Bagley, Mark C.; et al, Tetrahedron Letters, 2009, 50(49), 6823-6825

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum oxide Solvents: Ethyl acetate
Reference
Cyclization of hydroxy enol ethers into spiroacetals. Evidence for the position of the transition state and its implication on the stereoelectronic effects in acetal formation
Pothier, Normand; et al, Helvetica Chimica Acta, 1992, 75(2), 604-20

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
Reference
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  4 h, 85 °C
Reference
H-Bonding-promoted radical addition of simple alcohols to unactivated alkenes
Tian, Yunfei; et al, Green Chemistry, 2017, 19(21), 5230-5235

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile ;  6 h, rt
Reference
Efficient Transfer of Chelating Amides into Different Types of Esters and Lactones
Jakob, Uwe; et al, European Journal of Organic Chemistry, 2014, 2014(31), 6963-6974

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
Reference
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Oxygen-atom transfer from nitrous oxide (N:N:O) to nickel alkyls. Syntheses and reactions of nickel(II) alkoxides
Matsunaga, Phillip T.; et al, Polyhedron, 1995, 14(1), 175-85

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Anatase (TiO2) ,  Ruthenium Solvents: 1,4-Dioxane ;  25 h, 4 MPa, 150 °C
Reference
Pathway to fully-renewable biobased polyesters derived from HMF and phenols
Tavana, Jalal; et al, Polymer Chemistry, 2022, 13(9), 1215-1227

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide
Reference
Ruthenium tetroxide oxidation of simple ethers: a systematic study
Smith, Amos B. III; et al, Synthetic Communications, 1980, 10(3), 205-11

(R/S)-δ-Hexalactone Raw materials

(R/S)-δ-Hexalactone Preparation Products

(R/S)-δ-Hexalactone Suppliers

HU BEI SHI SHUN Biotechnology Co., Ltd.
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(CAS:823-22-3)
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1400818899@qq.com
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(CAS:823-22-3)
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15026964105
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:823-22-3)
JI ZHI SHI JI
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:823-22-3)
A LA DING
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(R/S)-δ-Hexalactone Related Literature

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Amadis Chemical Company Limited
(CAS:823-22-3)(R/S)-δ-Hexalactone
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